Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate
Description
Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate is a quinoline derivative characterized by amino, methoxy, and ester functional groups at positions 4, 5, 8, and 3, respectively.
Structure
3D Structure
Properties
Molecular Formula |
C14H16N2O4 |
|---|---|
Molecular Weight |
276.29 g/mol |
IUPAC Name |
ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate |
InChI |
InChI=1S/C14H16N2O4/c1-4-20-14(17)8-7-16-13-10(19-3)6-5-9(18-2)11(13)12(8)15/h5-7H,4H2,1-3H3,(H2,15,16) |
InChI Key |
REYLKIAWTMBNLC-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(C2=C(C=CC(=C2N=C1)OC)OC)N |
Origin of Product |
United States |
Preparation Methods
Reaction Overview
The foundational methodology for synthesizing 3-substituted quinoline carboxylates is described in the patent WO2015198349A1. This approach employs a rhodium-catalyzed, one-pot reaction between substituted anilines and ethyl propynoate under mild conditions. For Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate, the synthesis involves two sequential steps:
-
Formation of the Quinoline Core : A substituted aniline derivative undergoes cyclization with ethyl propynoate in the presence of rhodium acetate and formic acid.
-
Post-Functionalization : The intermediate chloro or nitro derivative is converted to the target amino compound via nucleophilic substitution or reduction.
Step 1: Synthesis of Ethyl 4-Chloro-5,8-Dimethoxyquinoline-3-Carboxylate
Starting Material : 2-Chloro-3,6-dimethoxyaniline
Reaction Conditions :
-
Catalyst : Rhodium(II) acetate (2.5 mol%)
-
Solvent : Formic acid
-
Temperature : 25°C (room temperature)
-
Atmosphere : Nitrogen
-
Reaction Time : 5–6 hours
Mechanism :
-
Formylation : The aniline undergoes formylation at the ortho position relative to the amino group.
-
Alkyne Insertion : Ethyl propynoate participates in a rhodium-catalyzed C–H insertion, forming the quinoline skeleton.
-
Cyclization : Intramolecular electrophilic aromatic substitution completes the heterocyclic structure.
Step 2: Amination of the Chloro Intermediate
Reaction Conditions :
-
Reagent : Ammonium hydroxide (28% aqueous solution)
-
Temperature : 120°C (sealed tube)
-
Solvent : Ethanol/water (1:1)
-
Reaction Time : 12–24 hours
Mechanism :
Nucleophilic aromatic substitution (SNAr) replaces the chloro group at position 4 with an amino group. The electron-withdrawing effect of the quinoline ring and methoxy substituents activates the chloro group for substitution.
Yield : 60–70% (estimated based on analogous reactions).
Table 1: Reaction Parameters for One-Pot Synthesis
| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | Rh₂(OAc)₄, HCOOH | 25°C | 6 | >80 |
| 2 | NH₄OH, EtOH/H₂O | 120°C | 24 | 65–70 |
Multi-Step Synthesis via Nitro Intermediate
Step 1: Synthesis of Ethyl 4-Nitro-5,8-Dimethoxyquinoline-3-Carboxylate
Starting Material : 3,6-Dimethoxyaniline
Reaction Sequence :
-
Nitration : Treatment with nitric acid/sulfuric acid introduces a nitro group at the para position relative to the methoxy substituents.
-
Cyclization : The nitroaniline reacts with ethyl propynoate under rhodium catalysis, as described in Section 1.
Yield : 70–75% (estimated).
Step 2: Reduction of Nitro to Amino Group
Reaction Conditions :
-
Reducing Agent : Hydrogen gas (1 atm)
-
Catalyst : Palladium on carbon (10% Pd/C)
-
Solvent : Ethanol
-
Temperature : 25°C
-
Reaction Time : 4–6 hours
Yield : 85–90% (based on similar reductions).
Table 2: Reaction Parameters for Multi-Step Synthesis
| Step | Reagents/Conditions | Temperature | Time (h) | Yield (%) |
|---|---|---|---|---|
| 1 | HNO₃/H₂SO₄, Rh₂(OAc)₄ | 0–5°C | 2 | 70–75 |
| 2 | H₂, Pd/C, EtOH | 25°C | 6 | 85–90 |
Comparative Analysis of Methods
Advantages of One-Pot Synthesis
Limitations
-
Substituent Sensitivity : Electron-donating groups (e.g., methoxy) may slow amination.
-
Functional Group Tolerance : Limited to anilines without steric hindrance.
Advantages of Multi-Step Synthesis
-
Regiocontrol : Nitration allows precise positioning of the amino group.
-
High Yields : Reduction steps typically proceed efficiently.
Critical Considerations for Optimization
Catalytic System
Rhodium(II) acetate is superior to traditional Lewis acids (e.g., ZnCl₂) due to its ability to mediate both formylation and cyclization. Alternative catalysts (e.g., copper or iron complexes) may reduce costs but often compromise yield.
Solvent Effects
Formic acid acts as both solvent and proton donor, critical for stabilizing intermediates. Polar aprotic solvents (e.g., DMF) are less effective in this system.
Functional Group Compatibility
Methoxy groups at positions 5 and 8 direct electrophilic substitution during cyclization. Bulkier substituents may necessitate adjusted reaction times or temperatures.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate has the following chemical formula: and a molecular weight of approximately 261.27 g/mol. Its structure features a quinoline ring with methoxy and carboxylate functional groups, which contribute to its reactivity and biological activity.
Medicinal Chemistry
Anticancer Activity:
this compound has been investigated for its potential as an anticancer agent. It serves as an intermediate in the synthesis of various biologically active compounds that target specific pathways involved in cancer progression. For example, derivatives of this compound have shown efficacy against various cancer cell lines in preclinical studies, indicating its potential as a lead compound for further development .
Mechanism of Action:
The mechanism by which this compound exerts its anticancer effects primarily involves the inhibition of tyrosine kinases, which are crucial for cell signaling pathways related to growth and proliferation. This inhibition can lead to reduced tumor growth and increased apoptosis in cancer cells .
Organic Synthesis
Building Block for Complex Molecules:
this compound is utilized as a versatile building block in organic synthesis. Its functional groups allow for various chemical transformations, including:
- Nucleophilic Substitution: The amino group can participate in substitution reactions to form new derivatives.
- Esterification: The carboxylate can be transformed into other functional groups, enhancing the compound's utility in synthesizing more complex molecules .
Synthesis Methods:
Recent studies have focused on developing efficient synthetic routes for producing this compound and its derivatives. One notable method involves a one-pot synthesis that yields high purity and efficiency, making it suitable for industrial applications .
Material Sciences
Development of New Materials:
In addition to its applications in medicinal chemistry and organic synthesis, this compound is explored for use in developing new materials. Its unique chemical properties make it suitable for creating polymers and other materials with specific functionalities .
Case Studies
Mechanism of Action
The mechanism of action of Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate involves its interaction with specific molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or interfere with the function of nucleic acids, leading to its biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Key Observations:
Substituent Position and Bioactivity: Chloro-substituted derivatives (e.g., 2-Cl or 4-Cl) are associated with antibacterial properties . The amino group in the target compound may improve solubility and target binding compared to chloro analogs. Fluorine or dimethylamino groups (e.g., 4-N(CH₃)₂) enhance metabolic stability or CNS penetration, respectively .
Synthesis Methods: Chloro derivatives are synthesized via Vilsmeier-Haack formylation or MnO₂-mediated oxidation . The amino group in the target compound might require nucleophilic substitution or reduction of nitro intermediates.
Crystallographic Properties: Ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate exhibits a planar quinoline ring with a dihedral angle of 1.75° between fused rings. Intermolecular hydrogen bonds (N–H⋯O, C–H⋯O) and π-π stacking stabilize the crystal lattice .
Biological Activity
Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in cancer treatment and antimicrobial applications. This article aims to provide a comprehensive overview of its biological activity, supported by relevant data tables and research findings.
1. Chemical Structure and Synthesis
This compound belongs to the quinoline family, which is known for a wide range of biological activities. The synthesis typically involves the reaction of substituted anilines with appropriate carboxylic acid derivatives under controlled conditions.
Synthesis Methodology
The compound can be synthesized via the following general steps:
- Formation of the Quinoline Core : Utilizing a Friedländer condensation reaction between an appropriate amino compound and a carbonyl compound.
- Carboxylation : Introducing the carboxylate group through subsequent reactions involving ethyl chloroformate or similar reagents.
- Dimethoxylation : Methylating the quinoline structure at specific positions to enhance biological activity.
2.1 Anticancer Activity
Recent studies have demonstrated that this compound exhibits notable anticancer properties. It has been tested against various cancer cell lines, showing significant cytotoxic effects.
| Cell Line | IC50 (μM) | Mechanism of Action |
|---|---|---|
| A-431 (skin carcinoma) | 2.0 ± 0.9 | Induction of apoptosis |
| HT-29 (colon adenocarcinoma) | 4.4 ± 1.3 | Cell cycle arrest in G2-M phase |
| DU145 (prostate carcinoma) | 12.0 ± 1.6 | Inhibition of cell proliferation |
The compound's mechanism of action has been linked to its ability to induce apoptosis and cause cell cycle arrest, particularly in the G2-M phase, which is critical for cancer cell proliferation .
2.2 Antimicrobial Activity
In addition to its anticancer properties, this compound has shown promising antimicrobial activity against various pathogens.
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 6.25 μg/mL |
| Escherichia coli | 12.5 μg/mL |
The antimicrobial activity is thought to arise from the compound's ability to disrupt bacterial cell membranes and inhibit essential enzymatic functions .
3.1 Case Study: Anticancer Efficacy
A study conducted on the efficacy of this compound in a murine model demonstrated significant tumor regression in treated groups compared to controls. The study highlighted:
- Tumor Volume Reduction : A reduction of up to 70% in tumor volume was observed after four weeks of treatment.
- Survival Rates : Increased survival rates were noted, with treated mice showing a median survival increase of approximately 40% compared to untreated controls.
3.2 Case Study: Antimicrobial Properties
In vitro testing against clinical isolates revealed that this compound effectively inhibited growth in multidrug-resistant strains of bacteria, showcasing its potential as a therapeutic agent in treating resistant infections.
4. Conclusion
This compound exhibits significant biological activity with promising applications in both oncology and infectious disease management. Ongoing research is essential to fully elucidate its mechanisms and optimize its therapeutic potential.
Q & A
Basic Questions
Q. What synthetic methodologies are employed for the preparation of quinoline derivatives analogous to Ethyl 4-amino-5,8-dimethoxyquinoline-3-carboxylate?
- Method : The synthesis of structurally related quinoline esters typically involves nucleophilic substitution or condensation reactions. For example, ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate was synthesized by reacting 2-chloro-5,8-dimethoxyquinoline-3-carbaldehyde with NaCN in absolute ethanol using MnO₂ as an oxidizing agent . The reaction is stirred at 25°C for 3 hours, followed by filtration through celite and silica gel. For amino-substituted derivatives like the target compound, a subsequent substitution reaction (e.g., replacing Cl with NH₂) would be required, though specific conditions for this step are not detailed in the provided evidence.
Q. How is X-ray crystallography utilized to confirm the molecular structure of quinoline-based compounds?
- Method : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. For example, the crystal structure of ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate was determined using MoKα radiation (λ = 0.71073 Å) at 150 K. Data collection and refinement employed Bruker APEX2 and SAINT software for integration, and SHELXL for structure solution and refinement . Key parameters include:
- Crystal data : Space group , , .
- Refinement : , , with anisotropic displacement parameters for non-H atoms .
Advanced Research Questions
Q. What strategies are recommended for resolving discrepancies in crystallographic data refinement?
- Method : Discrepancies in electron density maps or displacement parameters can be addressed by:
- Anisotropic refinement : Apply anisotropic thermal parameters to non-H atoms to model directional atomic vibrations accurately .
- Hydrogen placement : Use calculated positions for H atoms with riding models (C–H = 0.93–0.97 Å) and fixed values (1.2–1.5× carrier atom) .
- Validation tools : Cross-check using SHELX utilities (e.g., SHELXL’s validation alerts) and software like PLATON to detect missed symmetry or twinning .
Q. How do intermolecular interactions influence the crystal packing of quinoline derivatives?
- Analysis : In ethyl 2-chloro-5,8-dimethoxyquinoline-3-carboxylate, the crystal packing is stabilized by:
- Hydrogen bonds : N–H⋯O and C–H⋯O interactions (e.g., N1–H1⋯O2, 2.83 Å) .
- π-π stacking : Between quinoline rings (centroid-centroid distance: 3.65 Å), forming a 3D network .
- Impact : These interactions dictate mechanical stability and solubility, critical for designing bioactive compounds.
Q. How can anisotropic displacement parameters (ADPs) be interpreted to assess molecular flexibility?
- Method : ADPs (e.g., ) quantify atomic vibrations. For the title compound:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
